molecular formula C11H21N3O B565936 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone CAS No. 1342286-63-8

4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone

Cat. No.: B565936
CAS No.: 1342286-63-8
M. Wt: 211.309
InChI Key: DESIXIIXVICQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is a chemical compound that features a piperazine ring substituted with an aminocyclohexyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-aminocyclohexanone and 1-methylpiperazine.

    Condensation Reaction: The 4-aminocyclohexanone is reacted with 1-methylpiperazine under controlled conditions to form the desired product.

    Catalytic Hydrogenation: The intermediate product is subjected to catalytic hydrogenation to ensure the complete reduction of any unsaturated bonds.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be considered to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and its interaction with cellular receptors.

    Industrial Chemistry: It serves as an intermediate in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminocyclohexyl)methanol
  • 4-(4-Aminocyclohexyl)aniline
  • 4-(4-Aminocyclohexyl)acetate

Uniqueness

4-(4-Aminocyclohexyl)-1-methyl-2-piperazinone is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-(4-aminocyclohexyl)-1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-13-6-7-14(8-11(13)15)10-4-2-9(12)3-5-10/h9-10H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESIXIIXVICQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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